N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide
Description
The compound N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide features a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-fluorophenyl group at position 2 and an ethyl-linked m-tolyl acetamide side chain. The fluorine atom at the phenyl ring may enhance metabolic stability and binding affinity through hydrophobic interactions, while the m-tolyl group (3-methylphenyl) contributes to lipophilicity .
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4OS/c1-14-3-2-4-15(11-14)12-19(27)23-10-9-18-13-28-21-24-20(25-26(18)21)16-5-7-17(22)8-6-16/h2-8,11,13H,9-10,12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEUTPXOCHLMKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide is a complex organic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological profiles, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a unique structure comprising:
- Thiazolo[3,2-b][1,2,4]triazole : A fused ring system known for its reactivity and ability to interact with biological targets.
- Fluorophenyl group : Enhances metabolic stability and bioavailability.
- m-Tolyl acetamide : Contributes to the overall pharmacological properties.
This structural diversity is indicative of potential interactions with various biological pathways.
Biological Activities
Research indicates that compounds containing thiazole and triazole moieties exhibit a wide range of biological activities including:
- Antimicrobial : Effective against various bacterial and fungal strains.
- Anti-inflammatory : Inhibition of cyclooxygenase (COX) enzymes which play a crucial role in inflammation.
- Anticancer : Potential activity against different cancer cell lines.
- Analgesic : Reduction of pain through modulation of pain pathways.
Table 1: Summary of Biological Activities
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes or microbial resistance.
- Receptor Modulation : It can bind to receptors that mediate pain and inflammation, altering their signaling pathways.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of similar compounds:
- A study highlighted the synthesis of thiazolo-triazole derivatives showcasing significant antibacterial activity against drug-resistant strains of Staphylococcus aureus and Escherichia coli .
- Another investigation reported that derivatives with similar structures exhibited potent anti-inflammatory effects by selectively inhibiting COX-1 and COX-2 isoforms .
Table 2: Case Studies on Related Compounds
Scientific Research Applications
Biological Activities
Research indicates that compounds containing thiazole and triazole moieties exhibit a wide range of biological activities:
- Antimicrobial Activity : The compound has been evaluated for its antibacterial properties against various pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Studies have shown that derivatives of triazoles can demonstrate significant antibacterial efficacy .
- Antifungal Properties : The thiazole and triazole rings are known for their antifungal activities, making this compound a candidate for treating fungal infections .
- Anticancer Potential : Investigations into the antiproliferative effects of this compound have been conducted against breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated significant inhibitory effects, suggesting potential use in cancer therapy .
Synthetic Pathways
The synthesis of N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide typically involves several key steps:
- Formation of the thiazolo-triazole framework through cyclization reactions.
- Introduction of the fluorophenyl group via electrophilic substitution.
- Final acetamide formation through coupling reactions with m-tolyl derivatives .
Case Study 1: Antimicrobial Efficacy
A study conducted by Hassan et al. evaluated various 1,2,4-triazole derivatives for their antimicrobial activity. The results indicated that certain modifications in the structure significantly enhanced the antibacterial activity compared to standard antibiotics .
Case Study 2: Anticancer Activity
In vitro studies assessed the effects of thiazolo-triazole derivatives on breast cancer cell lines. Compounds showed a dose-dependent inhibition of cell proliferation, highlighting their potential as anticancer agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related derivatives, focusing on core scaffolds, substituents, and synthetic strategies.
Core Heterocycle Variations
Thiazolo[3,2-b][1,2,4]triazole vs. Benzothiazole and Imidazo-Thiazole
- Target Compound : The thiazolo[3,2-b][1,2,4]triazole core (Figure 1A) is a fused bicyclic system with nitrogen and sulfur atoms, offering diverse hydrogen-bonding and π-π stacking capabilities.
- Benzothiazole Derivatives (EP 3 348 550A1) : Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide feature a benzothiazole core, which lacks the triazole ring but includes electron-withdrawing trifluoromethyl groups. This may reduce metabolic stability compared to fluorine-substituted analogs .
- Dihydroimidazo-Thiazole (Acta Cryst.
Key Implications
The thiazolo-triazole core in the target compound provides a rigid, planar structure conducive to intercalation or enzyme active-site binding, whereas benzothiazole and dihydroimidazo-thiazole analogs may exhibit different pharmacokinetic profiles due to reduced planarity or electron-deficient substituents.
Substituent Analysis
Aromatic Ring Modifications
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorophenyl group in the target compound and Acta Cryst. analogs acts as a bioisostere for hydrogen or hydroxyl groups, improving membrane permeability and resistance to oxidative metabolism.
- m-Tolyl vs. Trifluoromethyl :
- The m-tolyl group in the target compound enhances lipophilicity compared to the trifluoromethyl group in EP 3 348 550A1 derivatives, which could improve blood-brain barrier penetration.
Research Findings and Implications
- Structural Advantages of Target Compound :
- Limitations: No explicit biological data (e.g., IC₅₀, solubility) is available in the provided evidence, necessitating further comparative studies.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Core formation | Ethanol, 78°C, 12h | 65 | 92% | |
| Acetamide coupling | DCC, DMF, RT, 24h | 72 | 95% |
Advanced: How can conflicting spectroscopic data (e.g., NMR shifts) from different studies be resolved?
Discrepancies in NMR data often arise from solvent effects, impurities, or tautomerism in the thiazolo-triazole system. To resolve:
- Standardize conditions : Use deuterated DMSO or CDCl₃ for consistency .
- 2D NMR : Employ HSQC and HMBC to confirm connectivity, especially for overlapping signals in the aromatic region .
- Cross-validate : Compare with high-resolution mass spectrometry (HRMS) to confirm molecular formula .
Basic: What analytical techniques are critical for characterizing this compound?
- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column .
- Structural confirmation :
- ¹H/¹³C NMR : Assign peaks for fluorophenyl (δ ~7.2–7.6 ppm) and acetamide (δ ~2.1 ppm for CH₃) .
- FT-IR : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and triazole C-N vibrations (~1520 cm⁻¹) .
- Elemental analysis : Ensure ≤0.4% deviation from theoretical values .
Advanced: How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound?
- Derivatization : Modify substituents on the m-tolyl or fluorophenyl groups (e.g., introduce electron-withdrawing/-donating groups) .
- Assay selection : Use target-specific assays (e.g., kinase inhibition, GPCR binding) based on triazole-thiazole pharmacophores .
- Computational modeling : Perform docking studies with proteins (e.g., COX-2, EGFR) to predict binding modes .
Q. Table 2: Key Functional Groups and Hypothesized Roles
| Group | Role | Example Modification |
|---|---|---|
| 4-Fluorophenyl | Enhances lipophilicity | Replace with Cl or CF₃ |
| m-Tolylacetamide | Hydrogen bonding | Substitute with nitro or methoxy |
Basic: What solvents and catalysts improve yield in the final coupling step?
- Solvents : DMF or dichloromethane (DCM) for solubility of intermediates .
- Catalysts : DMAP (4-dimethylaminopyridine) accelerates carbodiimide-mediated couplings .
- Work-up : Precipitation in ice-water minimizes byproduct formation .
Advanced: How should researchers address low reproducibility in biological assays?
- Standardize protocols : Use the same cell line passage number and serum batch .
- Control compounds : Include reference inhibitors (e.g., ibuprofen for COX assays) .
- Dose-response curves : Test concentrations from 1 nM–100 µM to account for batch variability .
Basic: What are the stability considerations for this compound during storage?
- Light sensitivity : Store in amber vials at -20°C .
- Moisture : Use desiccants (silica gel) to prevent hydrolysis of the acetamide .
- Purity checks : Re-analyze via HPLC after 6 months .
Advanced: How can crystallography resolve ambiguities in the compound’s tautomeric forms?
- Single-crystal X-ray diffraction : Determine the dominant tautomer (e.g., thione vs. thiol forms in the thiazole ring) .
- Compare with analogs : Use data from structurally related compounds (e.g., Acta Cryst. E66, o1132) to validate bond lengths .
Basic: What spectral databases or software tools assist in structural elucidation?
- PubChem : Reference CID entries for similar triazole-thiazole derivatives .
- Software : MestReNova for NMR simulation; ACD/Labs for predicting fragmentation patterns in MS .
Advanced: What strategies mitigate toxicity risks in early-stage pharmacological studies?
- In silico tox screening : Use ADMET predictors (e.g., SwissADME) to flag hepatotoxic or mutagenic motifs .
- Metabolic profiling : Incubate with liver microsomes to identify reactive metabolites .
- Cytotoxicity assays : Test on HEK293 or HepG2 cells at 10–100 µM .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
